CB1 Receptor Agonist Activity: UR-144 Degradant Exhibits ~4-Fold Higher Potency than UR-144
In a direct head-to-head in vitro comparison, the UR-144 Degradant demonstrated significantly enhanced agonist activity at the human CB1 receptor. The degradant showed approximately four-fold higher agonist activity compared to its parent compound, UR-144 [1]. This increased potency was further corroborated by in vivo studies, where the degradant augmented hypothermic and akinetic actions in mice relative to UR-144 [1].
| Evidence Dimension | Agonist activity at human CB1 receptor |
|---|---|
| Target Compound Data | Activity approximately 4-fold higher than UR-144 |
| Comparator Or Baseline | UR-144 (baseline activity) |
| Quantified Difference | ~4-fold increase |
| Conditions | In vitro CB1 receptor assay; in vivo mouse model (hypothermia, akinesia) |
Why This Matters
This finding is critical for toxicological interpretation, as it demonstrates that smoking UR-144 generates a more potent CB1 agonist, and thus studies using only parent UR-144 data would significantly underestimate the actual pharmacological risk.
- [1] Kaizaki-Mitsumoto A, et al. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. J Toxicol Sci. 2017;42(3):335-341. View Source
